7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 873300-63-1
VCID: VC2260804
InChI: InChI=1S/C11H9NO2S/c1-15-9-3-2-7-4-8(6-13)11(14)12-10(7)5-9/h2-6H,1H3,(H,12,14)
SMILES: CSC1=CC2=C(C=C1)C=C(C(=O)N2)C=O
Molecular Formula: C11H9NO2S
Molecular Weight: 219.26 g/mol

7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde

CAS No.: 873300-63-1

Cat. No.: VC2260804

Molecular Formula: C11H9NO2S

Molecular Weight: 219.26 g/mol

* For research use only. Not for human or veterinary use.

7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde - 873300-63-1

Specification

CAS No. 873300-63-1
Molecular Formula C11H9NO2S
Molecular Weight 219.26 g/mol
IUPAC Name 7-methylsulfanyl-2-oxo-1H-quinoline-3-carbaldehyde
Standard InChI InChI=1S/C11H9NO2S/c1-15-9-3-2-7-4-8(6-13)11(14)12-10(7)5-9/h2-6H,1H3,(H,12,14)
Standard InChI Key WHTPQVGRZBWWFK-UHFFFAOYSA-N
SMILES CSC1=CC2=C(C=C1)C=C(C(=O)N2)C=O
Canonical SMILES CSC1=CC2=C(C=C1)C=C(C(=O)N2)C=O

Introduction

Chemical Properties and Identification

7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde possesses a distinctive molecular structure composed of a quinoline core with strategic functional group substitutions. The compound contains a methylsulfanyl group at the 7-position of the quinoline ring, a carbonyl group at the 2-position creating an oxo functionality, and an aldehyde group at the 3-position. This arrangement of functional groups contributes to its unique chemical properties and potential for diverse chemical reactions.

The compound is characterized by specific chemical identifiers that facilitate its recognition and differentiation from related compounds. These identifiers are summarized in the following table:

Table 1: Chemical Identification Parameters of 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde

ParameterValue
CAS Number873300-63-1
Molecular FormulaC11H9NO2S
Molecular Weight219.26 g/mol
IUPAC Name7-methylsulfanyl-2-oxo-1H-quinoline-3-carbaldehyde
Standard InChIInChI=1S/C11H9NO2S/c1-15-9-3-2-7-4-8(6-13)11(14)12-10(7)5-9/h2-6H,1H3,(H,12,14)
Standard InChIKeyWHTPQVGRZBWWFK-UHFFFAOYSA-N
SMILESCSC1=CC2=C(C=C1)C=C(C(=O)N2)C=O
PubChem Compound ID18524034

Structural Characteristics and Related Compounds

The core structure of 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde belongs to the 2-oxoquinoline scaffold, which is found in numerous biologically active compounds. The 2-oxoquinoline core (also referred to as 2(1H)-quinolinone or carbostyril) represents an important heterocyclic system in medicinal chemistry due to its presence in various pharmaceutical agents and natural products.

The compound's structural features can be compared with related quinoline derivatives that have shown significant biological activities. For instance, similar compounds like 1-Methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde have demonstrated potential in pharmaceutical development, particularly in targeting neurological disorders . These structural analogs differ primarily in their substitution patterns, where the methylsulfanyl group at the 7-position in our target compound is replaced by other functional groups in related derivatives.

In comparison to other quinoline derivatives, such as 7-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (which has been used as a key intermediate in drug development), the methylsulfanyl group in our target compound potentially modifies both the electronic properties and hydrogen-bonding capacity of the molecule, potentially altering its biological activity profile . The methylsulfanyl group is generally less electronegative than chlorine but introduces different stereoelectronic effects that can significantly influence receptor interactions.

Research Challenges and Future Directions

The research on 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde presents several challenges and opportunities for future investigations.

Synthesis Optimization

One of the primary challenges is the development of efficient and scalable synthetic routes. Future research could focus on optimizing synthetic methodologies to improve yields and reduce the use of harsh reagents. Green chemistry approaches, such as utilizing environmentally friendly solvents and catalysts, could be explored to make the synthesis more sustainable.

Comprehensive Biological Evaluation

A systematic evaluation of the biological activities of 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde is needed to fully understand its potential applications. This would include screening against various biological targets, such as enzymes, receptors, and microorganisms, to identify promising leads for further development.

Derivative Development

The reactive aldehyde group at the 3-position provides an excellent handle for creating a library of derivatives. Future research could explore various modifications, such as reductive amination with diverse amines, to generate compounds with enhanced biological activities or specialized properties for specific applications.

Structure-Activity Relationship Studies

More detailed SAR studies comparing 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde with other quinoline derivatives would provide valuable insights for rational drug design. This could involve systematic variations of the substituents at different positions of the quinoline core and evaluation of their impact on biological activity.

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